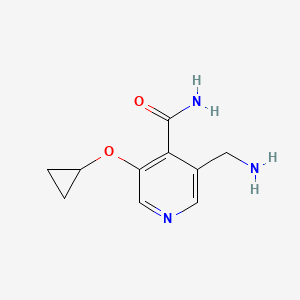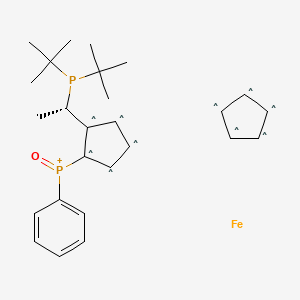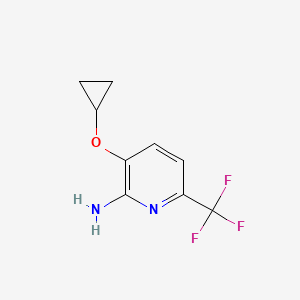
2-Phenylphthalazin-2-ium-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylphthalazin-2-ium-1,4-dione is a heterocyclic compound that belongs to the phthalazine family. It is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylphthalazin-2-ium-1,4-dione can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with phthalic anhydride or phthalic acid. This reaction typically occurs in the presence of an acid or base catalyst under reflux conditions, yielding the desired product . Another method involves the chemoselective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate, followed by hydrazinolysis and azide coupling with amino acid ester hydrochloride .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, microdroplet synthesis, and other advanced techniques to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Phenylphthalazin-2-ium-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phthalazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions
Major Products Formed
The major products formed from these reactions include various substituted phthalazines, dihydrophthalazines, and phthalazine oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Phenylphthalazin-2-ium-1,4-dione has a wide range of scientific research applications:
Medicinal Chemistry: It has been studied for its anticonvulsant, anticancer, and anti-inflammatory properties. .
Materials Science: It is used as an intermediate in the synthesis of various materials with optical and electronic properties.
Organic Synthesis: The compound serves as a versatile building block for synthesizing a wide range of heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Phenylphthalazin-2-ium-1,4-dione varies depending on its application:
Anticonvulsant Activity: It acts as a non-competitive antagonist of AMPA receptors, inhibiting excitatory neurotransmission and reducing seizure activity.
Anti-inflammatory Effect: The compound suppresses the TLR4-NF-κB/MAPK signaling pathways, reducing the production of inflammatory cytokines and nitric oxide.
Antifungal Activity: It disrupts the cell membrane and hyphal structures of fungi, leading to cell death.
Comparison with Similar Compounds
2-Phenylphthalazin-2-ium-1,4-dione can be compared with other phthalazine derivatives and similar heterocyclic compounds:
Phthalazine-1,4-dione Derivatives: These compounds also exhibit anticonvulsant and anti-inflammatory properties but may differ in potency and selectivity.
Quaternary Benzo[c]phenanthridine Alkaloids: Compounds like sanguinarine and chelerythrine share similar antifungal activities but differ in their chemical structures and specific biological targets.
List of Similar Compounds
- Phthalazine-1,4-dione
- 2-Phenylphthalazin-1(2H)-one
- Sanguinarine
- Chelerythrine
Properties
Molecular Formula |
C14H9N2O2+ |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
2-phenylphthalazin-2-ium-1,4-dione |
InChI |
InChI=1S/C14H9N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(15-13)10-6-2-1-3-7-10/h1-9H/q+1 |
InChI Key |
LJTLJABFKFKMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805372.png)

![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14805381.png)









